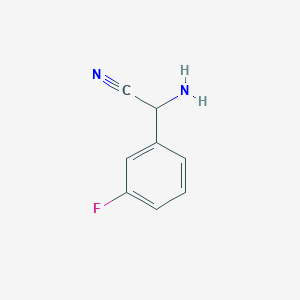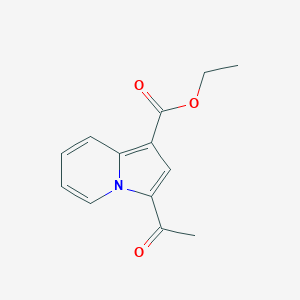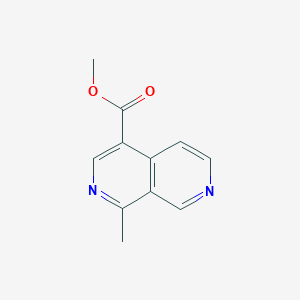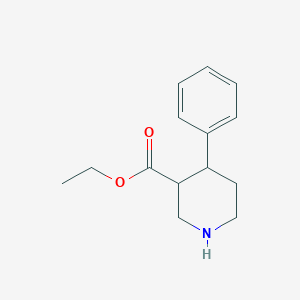
3-Chloro-1-methylpyrrolidine
Übersicht
Beschreibung
3-Chloro-1-methylpyrrolidine is a chemical compound with the molecular formula C5H10ClN . It is used in various chemical reactions and has significant importance in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 3-Chloro-1-methylpyrrolidine involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 3-Chloro-1-methylpyrrolidine consists of a five-membered pyrrolidine ring with a chlorine atom and a methyl group attached .Chemical Reactions Analysis
3-Chloro-1-methylpyrrolidine is involved in various chemical reactions. It is used in the synthesis of substituted pyridines with diverse functional groups . It also plays a role in the synthesis of bioactive molecules characterized by the pyrrolidine ring .Physical And Chemical Properties Analysis
3-Chloro-1-methylpyrrolidine has an average mass of 119.593 Da and a mono-isotopic mass of 119.050179 Da .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrrolidine Derivatives
- Researchers have developed methods to prepare 3-amino-2-methylpyrrolidines, which are valuable in the synthesis of pharmaceuticals like antipsychotics. One such method involves the ring expansion of 2-(2-hydroxyethyl)-3-methylaziridines to create 3-bromopyrrolidines and subsequently 3-azidopyrrolidines. The final reduction of these compounds yields 3-amino-2-methylpyrrolidines with high efficiency, demonstrating a formal synthesis pathway for drugs like emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).
Fluorination of Pyrrolidine Compounds
- The fluorination of 1-methylpyrrole, a close relative of 3-Chloro-1-methylpyrrolidine, has been studied, leading to various fluorinated pyrrolidine derivatives. This process, which involves potassium tetrafluorocobaltate(III) and cobalt(III) fluoride, yields compounds like octafluoro-1-methylpyrrolidine and its derivatives. These substances have potential applications in material science and pharmaceuticals (Coe, Smith, Tatlow, & Wyatt, 1975).
Study of Pyrrolidine Alkaloids in Ants
- Research into the absolute configuration of 3-methylpyrrolidine alkaloids from ants' poison glands has been conducted. This work is crucial for understanding the biological and chemical properties of these compounds, which may have implications in ecology and biochemistry (Koob, Rudolph, & Veith, 1997).
Synthesis of Indole Derivatives
- The compound 3-(1-Methylpyrrolidin-2-ylidene)-3H-indole demonstrates the versatility of pyrrolidine derivatives in synthesizing complex organic molecules. This compound, produced by reacting indole with 1-methylpyrrolidin-2-one, shows potential in various chemical and pharmaceutical applications (Helliwell, Aghazadeh, Baradarani, & Joule, 2009).
Antimicrobial Properties of Pyrrolidine Derivatives
- Novel succinimide derivatives of 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones have been synthesized and shown to exhibit significant antifungal activities. This highlights the potential of pyrrolidine derivatives in developing new antimicrobial agents (Cvetković et al., 2019).
Application in Polymerization
- Quasiliving isobutylene polymerization research has utilized derivatives like N-methylpyrrolidine, leading to polyisobutylene chains with potential applications in material science and engineering (Storey, Stokes, & Harrison, 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-1-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHQEQOLLRTHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494987 | |
| Record name | 3-Chloro-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-methylpyrrolidine | |
CAS RN |
10603-46-0 | |
| Record name | 3-Chloro-1-methylpyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



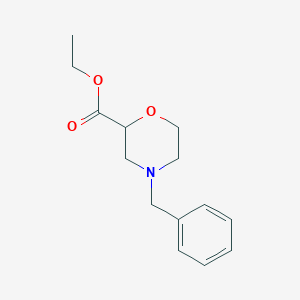

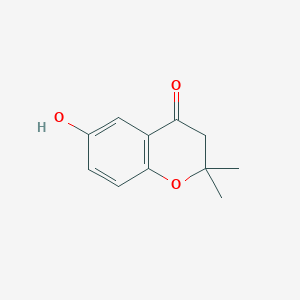
![2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B180582.png)
